



Application Notes and Protocols: Hyperpolarized 13C-Succinate for Real-Time Metabolic Imaging

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Compound of Interest		
Compound Name:	Disodium succinate-13C2	
Cat. No.:	B12399727	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of hyperpolarized 13C-succinate in real-time metabolic imaging. This technique offers a powerful tool to non-invasively probe the tricarboxylic acid (TCA) cycle and associated metabolic pathways in vivo, with significant potential for advancing research in oncology, neurology, and cardiology.

Introduction

Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is a rapidly advancing imaging modality that enables the real-time, non-invasive investigation of cellular metabolism.[1][2] By increasing the nuclear spin polarization of a 13C-labeled substrate by over 10,000-fold, this technique overcomes the inherent low sensitivity of conventional 13C MRS.[1][3] Hyperpolarized [1-13C]-succinate, an intermediate of the TCA cycle, serves as a valuable probe for assessing mitochondrial function and cellular respiration. Following intravenous injection, the metabolic fate of hyperpolarized 13C-succinate can be tracked in real-time as it is converted to other TCA cycle intermediates, such as fumarate and malate, providing a dynamic window into cellular bioenergetics.

Data Presentation





Quantitative Data for Hyperpolarized 13C-Succinate

The following tables summarize key quantitative parameters associated with hyperpolarized 13C-succinate experiments.

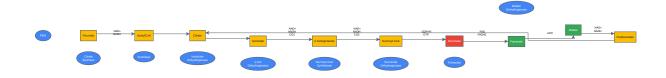


Parameter	Value	Conditions	Reference
T1 Relaxation Time of [1-13C]succinate			
27 ± 3 s	In H ₂ O, pH 3, 4.7 T, 1- 3 mM succinate, 2.5 mM catalyst	[4]	
40 ± 2 s	In D₂O, pH 3, 4.7 T	[4]	-
~50 s	In D₂O, buffered to pH 7, 4.7 T	[4]	-
6 s	Incompletely controlled hydrogenation of 1-	[3]	<u>-</u>
Polarization Levels (PASADENA)			_
15.3 ± 1.9 %	In D ₂ O (N=16)	[4]	-
12.8 ± 3.1 %	In H ₂ O (N=12)	[4]	
15-20 %	From 1-13C-fumaric acid-d2 at pH 2.9	[5]	
~4400-fold signal enhancement	From 1-13C-ADC precursor at 4.7 T	[3]	
Precursor and Injection Concentrations			
1-5 mM	Substrate concentration for PASADENA	[5]	-
25 mM	Injected concentration of hyperpolarized succinate in rats	[3]	
			-



Concentration of 1- $\frac{^{13}\text{C-succinate-d}_2}{\text{hyperpolarized at pH}}$ 2.9

Signaling and Experimental Workflow Visualizations Metabolic Pathway of Succinate in the TCA Cycle

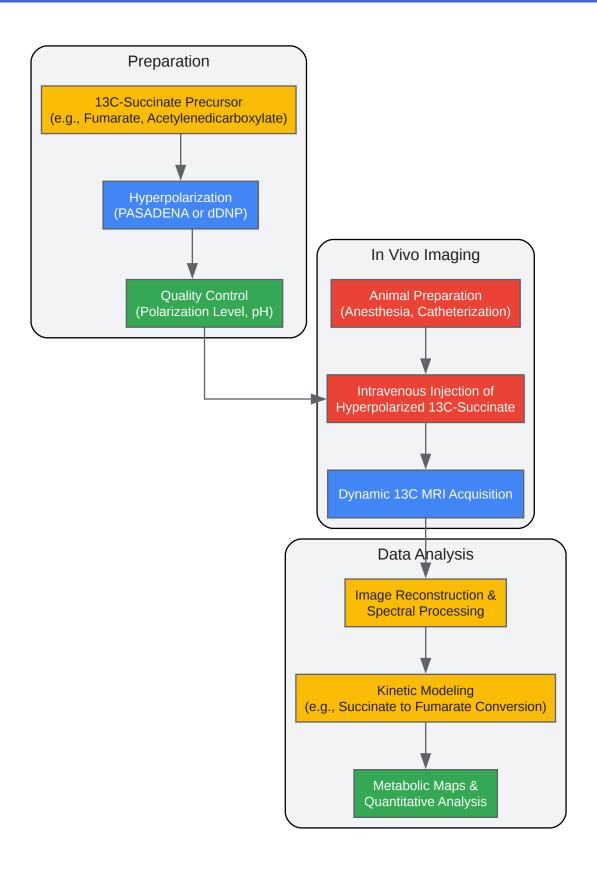


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Caption: Metabolic pathway of succinate within the Tricarboxylic Acid (TCA) cycle.

Experimental Workflow for Hyperpolarized 13C-Succinate Imaging





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Caption: General experimental workflow for in vivo metabolic imaging with hyperpolarized 13C-succinate.

Experimental Protocols Protocol 1: PASADENA Hyperpolarization of [1-13C]succinate-d2 from [1-13C]fumaric acid-d2

This protocol is adapted from studies demonstrating high polarization levels for succinate.[5][6]

Materials:

- [1-13C]fumaric acid-d2 (99% 13C, 96% d)
- Rhodium norbornadiene bisphosphine catalyst
- 1,4-bis[(phenyl-3-propanesulfonate)phosphate]butane disodium salt
- bis(norbornadiene)rhodium(I) tetrafluoroborate
- Sodium phosphate buffer
- Ultrapure water (degassed)
- Parahydrogen gas (97% para)
- PASADENA polarizer instrument

Procedure:

- Catalyst Preparation:
 - Prepare a 2.5 mM solution of the rhodium catalyst in ultrapure water. This is achieved by using a 5% molar excess of the phosphine ligand relative to the rhodium precursor.
 - Ensure the catalyst solution is thoroughly degassed.
- Precursor Solution Preparation:



- Mix the degassed catalyst solution with [1-13C]fumaric acid-d2.
- Acidify the solution with sodium phosphate buffer to a final pH of 2.9. The final buffer concentration should be 50 mM.
- Hydrogenation and Hyperpolarization:
 - Transfer the precursor solution to the PASADENA polarizer reactor.
 - Heat the reactor to 62°C.
 - Spray the precursor solution into the reactor, which is pressurized to 10 bar with parahydrogen gas. The hydrogenation reaction occurs over approximately 4 seconds.
 - Apply 1H decoupling pulses for 4 seconds to preserve the spin order in the singlet state during the reaction.
- Spin Order Transfer:
 - Transfer the spin order from the 1H nuclei to the 13C nucleus at a low magnetic field (e.g., 1.76 mT) using a heteronuclear pulse sequence. The pulse timing is determined by the J-couplings (2JCH ≈ -7.15 Hz, 3JCH ≈ 5.82 Hz, and 3JHH ≈ 7.41 Hz).
- Product Delivery and Analysis:
 - The resulting hyperpolarized [1-13C]succinate-d2 solution is automatically delivered for immediate use.
 - A 13C hyperpolarization of 15-20% can be consistently achieved with this method.[5]

Protocol 2: In Vivo Metabolic Imaging in a Rat Model

This protocol is a generalized procedure based on published preclinical studies.[3][7]

Materials:

- Hyperpolarized [1-13C]succinate solution (prepared as in Protocol 1 or via dDNP)
- Anesthetic (e.g., isoflurane, ketamine-xylazine)



- Saline solution
- Animal monitoring equipment (respiration, temperature)
- MRI scanner (e.g., 1.5T or 3T) equipped for 13C imaging
- Dual-tuned 1H/13C RF coil

Procedure:

- Animal Preparation:
 - Anesthetize the rat (e.g., with 1-3% isoflurane in oxygen).
 - Place a catheter in the tail vein for intravenous injection.
 - Position the animal within the dual-tuned RF coil in the MRI scanner.
 - Monitor the animal's vital signs throughout the experiment.
- Anatomical Imaging:
 - Acquire high-resolution 1H anatomical images (e.g., T2-weighted fast spin-echo) to localize the region of interest.
- Hyperpolarized 13C-Succinate Injection:
 - Inject a bolus of the hyperpolarized [1-13C]succinate solution (e.g., 2-3 mL of a ~25 mM solution) via the tail vein catheter.
- Dynamic 13C MR Data Acquisition:
 - Begin dynamic 13C MR data acquisition immediately upon injection.
 - Use a fast imaging sequence such as 3D Fast Imaging Employing Steady-state
 Acquisition (FIESTA) or Chemical Shift Imaging (CSI).
 - Example 3D FIESTA parameters: TR/TE of 6.3/3.1 ms, sixteen 5 mm slices, 220 mm fieldof-view (FOV), yielding an isotropic spatial resolution of 5 x 5 x 5 mm³.[3]



- Acquire data for a duration sufficient to capture the conversion of succinate to its metabolic products (typically 60-120 seconds).
- Data Processing and Analysis:
 - Reconstruct the dynamic 13C images.
 - Perform spectral analysis to separate the signals from [1-13C]succinate and its downstream metabolites (e.g., [1-13C]fumarate, [1-13C]malate).
 - Generate metabolic maps by integrating the signal intensity of each metabolite at each voxel.
 - Apply kinetic modeling to quantify the rates of metabolic conversion (e.g., the rate of succinate to fumarate conversion).

Protocol 3: General Protocol for Dissolution Dynamic Nuclear Polarization (dDNP)

This is a general protocol; specific parameters may need to be optimized for 13C-succinate.

Materials:

- [1-13C]succinic acid
- Trityl radical (e.g., OX063)
- Glassing agent (if necessary)
- Dissolution buffer (e.g., phosphate-buffered saline)
- dDNP polarizer instrument (e.g., HyperSense)

Procedure:

- Sample Preparation:
 - Prepare a solution of [1-13C]succinic acid with a trityl radical (typically 15 mM).



- If succinic acid does not form a glass upon freezing, a glassing agent may be required.
- Place the sample in a sample cup.
- Polarization:
 - Load the sample into the dDNP polarizer.
 - Cool the sample to ~1.2 K in a high magnetic field (e.g., 3.35 T).
 - Apply microwave irradiation at a frequency specific to the trityl radical to transfer polarization from the electrons to the 13C nuclei. This process can take 1-2 hours.
- Dissolution:
 - Rapidly dissolve the hyperpolarized solid sample with a bolus of superheated, pressurized dissolution buffer.
 - The dissolution process should be as rapid as possible to minimize T1 relaxation losses.
- Quality Control and Injection:
 - The hyperpolarized solution is rapidly transferred, and the pH and temperature are adjusted to physiological levels.
 - The polarization level is measured.
 - The solution is then ready for immediate intravenous injection as described in Protocol 2.

Conclusion

Hyperpolarized 13C-succinate metabolic imaging is a promising technique for the non-invasive, real-time assessment of mitochondrial metabolism. The protocols and data presented here provide a foundation for researchers to implement this technology in their own studies. Further optimization of these protocols will continue to enhance the utility of hyperpolarized 13C-succinate as a powerful tool in biomedical research and drug development.



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